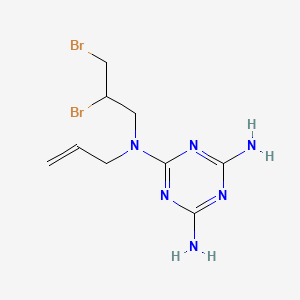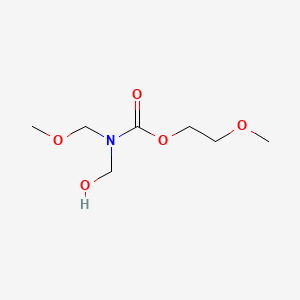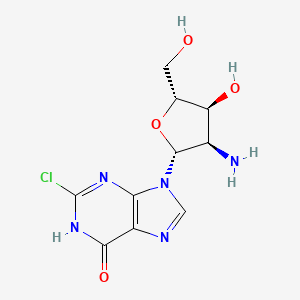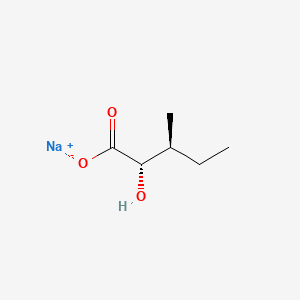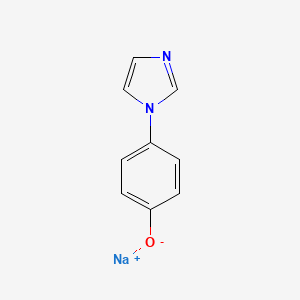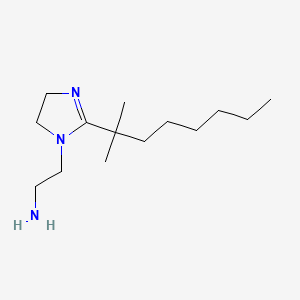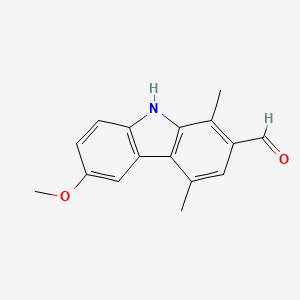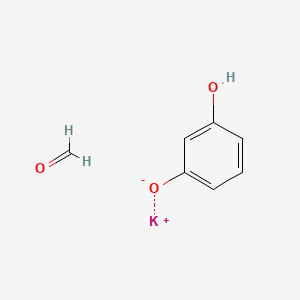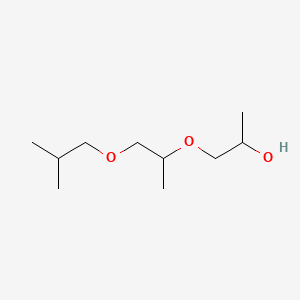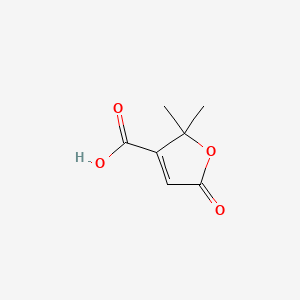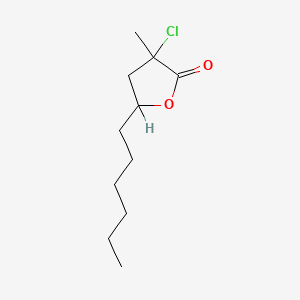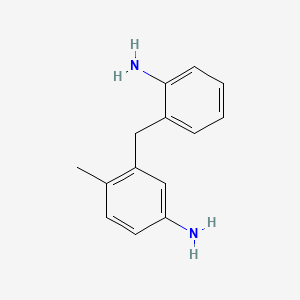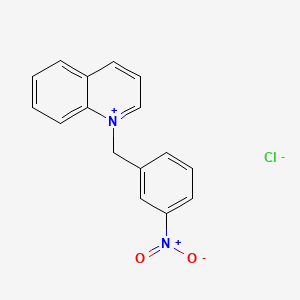
1-((3-Nitrophenyl)methyl)quinolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Nitrophenyl)methyl)quinolinium chloride is a chemical compound with the molecular formula C16H13ClN2O2 It is known for its unique structure, which combines a quinolinium core with a nitrophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Nitrophenyl)methyl)quinolinium chloride typically involves the reaction of quinoline with 3-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Quinoline+3-Nitrobenzyl chloride→1-((3-Nitrophenyl)methyl)quinolinium chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-((3-Nitrophenyl)methyl)quinolinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The quinolinium core can be reduced to a dihydroquinoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-((3-Aminophenyl)methyl)quinolinium derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of azide or thiol-substituted quinolinium compounds.
科学研究应用
1-((3-Nitrophenyl)methyl)quinolinium chloride has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinolinium derivatives.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
作用机制
The mechanism of action of 1-((3-Nitrophenyl)methyl)quinolinium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylmethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The quinolinium core can intercalate with DNA, affecting its function and stability.
相似化合物的比较
- 1-((4-Nitrophenyl)methyl)quinolinium chloride
- 1-((2-Nitrophenyl)methyl)quinolinium chloride
- 1-((3-Nitrophenyl)methyl)pyridinium chloride
Comparison: 1-((3-Nitrophenyl)methyl)quinolinium chloride is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different redox properties and binding affinities, making it a valuable compound for specific applications.
属性
CAS 编号 |
36586-67-1 |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC 名称 |
1-[(3-nitrophenyl)methyl]quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H13N2O2.ClH/c19-18(20)15-8-3-5-13(11-15)12-17-10-4-7-14-6-1-2-9-16(14)17;/h1-11H,12H2;1H/q+1;/p-1 |
InChI 键 |
MUBWEXZDRIKTRS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC3=CC(=CC=C3)[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


